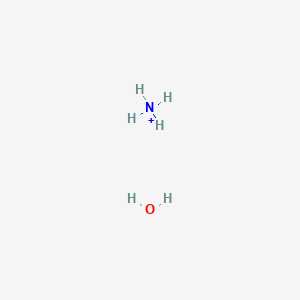

Ammonium hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

51847-23-5 |

|---|---|

Molecular Formula |

H6NO+ |

Molecular Weight |

36.054 g/mol |

IUPAC Name |

azanium;hydrate |

InChI |

InChI=1S/H3N.H2O/h1H3;1H2/p+1 |

InChI Key |

VHUUQVKOLVNVRT-UHFFFAOYSA-O |

Canonical SMILES |

[NH4+].O |

Origin of Product |

United States |

Foundational & Exploratory

Ammonium hydrate chemical properties and hazards

An in-depth technical guide on the chemical properties and hazards of Ammonium (B1175870) Hydrate (B1144303), designed for researchers, scientists, and drug development professionals.

Introduction

Ammonium hydroxide (B78521), commonly known as ammonia (B1221849) water or aqua ammonia, is a solution of ammonia gas (NH₃) dissolved in water.[1][2][3] Its chemical formula is represented as NH₄OH, signifying the presence of ammonium (NH₄⁺) and hydroxide (OH⁻) ions in equilibrium with ammonia and water molecules.[4][5] However, it is important to note that the ions NH₄⁺ and OH⁻ do not constitute a major portion of the total ammonia in the solution, except in very dilute concentrations; the solution primarily consists of NH₃ molecules in water.[2][5][6] It is a colorless liquid with a characteristic strong, pungent odor.[1][6][7]

Concentrations of ammonium hydroxide can vary, with household cleaning products typically containing 1-3% ammonia, while industrial-grade solutions can have concentrations as high as 30%.[7][8] The concentrated form is caustic and can cause severe burns upon contact.[3]

Chemical and Physical Properties

The physical and chemical properties of ammonium hydroxide are dependent on its concentration. The data presented below corresponds to standard concentrations noted.

| Property | Value | Source(s) |

| Chemical Formula | NH₄OH | [3][4][6] |

| Molar Mass | 35.04 g/mol | [4][6][7] |

| Appearance | Colorless liquid | [6][7][9] |

| Odor | Intense, pungent, suffocating odor | [7][9] |

| Density | ~0.9 g/cm³ (concentration dependent) | [6][7][9] |

| Melting Point | -57.5 °C to -58 °C (25% solution) | [6][9] |

| Boiling Point | ~38 °C (25% solution) | [6][9] |

| Solubility | Soluble in water | [1][6] |

| pH | 11.6 (1.0 N), 11.1 (0.1 N), 10.6 (0.01 N) | [9] |

| Vapor Pressure | 115 mmHg at 20 °C | [6] |

| Auto-ignition Temp. | 651 °C | [6] |

Reactivity Profile: Ammonium hydroxide is a weak base that reacts exothermically with acids.[10] It is considered stable under normal conditions but can be hazardous when mixed with incompatible materials.[11]

-

Acids and Oxidizers : Reacts vigorously, sometimes violently, with strong acids and oxidizing agents.[12][13][14]

-

Metals and Halogens : It is corrosive to copper, zinc, aluminum, and their alloys.[11] It can form explosive compounds with heavy metals like silver, lead, and zinc, as well as with halogens (e.g., chlorine, bromine, iodine).[9][10][13] Mixing with hypochlorites (bleach) can produce toxic chloramine (B81541) gas.[10]

-

Heat : When heated, it decomposes, releasing toxic ammonia gas.[10][11]

Hazards and Safety Information

Ammonium hydroxide is a hazardous substance that poses significant risks if not handled properly. It is corrosive and can cause severe irritation and burns to the skin, eyes, and respiratory tract.[12][15]

Toxicity Data

| Type | Species | Value | Source(s) |

| LD50 (Oral) | Rat | 350 mg/kg | [10][12][13][16] |

| LC50 (Inhalation) | Rat | 2000 ppm (4 hours) | [10][17] |

| LC50 (Inhalation) | Rat | 5131 - 11,592 mg/m³ (1 hour) | [10][16] |

Ecotoxicity Data

Ammonium hydroxide is very toxic to aquatic life, even at low concentrations.[10][16][18]

| Organism | Type | Value | Source(s) |

| Fish (Pimephales promelas) | 96h LC50 | 8.2 mg/L | [13] |

| Water Flea (Daphnia magna) | 48h LC50 | 0.66 mg/L | [12] |

| Aquatic Plants | LOEC | 0.5 - 500 mg NH₃-N/L | [16] |

Health Hazards

-

Inhalation : Vapors are extremely irritating to the respiratory tract, causing coughing, shortness of breath, and potential chemical burns to the lungs.[12][15]

-

Skin Contact : Causes severe skin burns, irritation, and blistering.[12][16]

-

Eye Contact : Poses a serious risk of severe eye damage, including burns and potential blindness.[18]

-

Ingestion : Harmful if swallowed; can cause corrosion and burns to the mouth, throat, and stomach.[10][16]

-

Chronic Exposure : Repeated exposure may lead to chronic irritation of the respiratory tract and eyes.[10][16]

Experimental Protocols

Protocol: Determining Ammonium Hydroxide Concentration by Titration

This protocol outlines the standardization of an ammonium hydroxide solution using a strong acid, such as hydrochloric acid (HCl).

Materials:

-

Ammonium hydroxide solution (sample of unknown concentration)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Methyl orange or bromocresol green indicator

-

Burette, pipette, conical flask, and volumetric flask

-

Distilled water

Methodology:

-

Preparation of Dilute Sample : Accurately pipette a specific volume (e.g., 10 mL) of the concentrated ammonium hydroxide solution into a volumetric flask (e.g., 100 mL). Dilute to the mark with distilled water and mix thoroughly.

-

Titration Setup : Rinse and fill a burette with the standardized 0.1 M HCl solution.

-

Sample Aliquot : Pipette a known volume (e.g., 25 mL) of the diluted ammonium hydroxide solution into a clean conical flask.

-

Indicator Addition : Add 2-3 drops of methyl orange or bromocresol green indicator to the conical flask. The solution will turn yellow (methyl orange) or blue (bromocresol green).

-

Titration : Titrate the ammonium hydroxide solution with the HCl from the burette, swirling the flask continuously. The endpoint is reached when the solution color changes from yellow to red (methyl orange) or from blue to yellow (bromocresol green).

-

Recording and Calculation : Record the volume of HCl used. Repeat the titration at least twice more for accuracy. Calculate the molarity of the diluted ammonia solution using the formula: M₁V₁ = M₂V₂ (where M₁ and V₁ are the molarity and volume of HCl, and M₂ and V₂ are the molarity and volume of the diluted NH₄OH).

-

Original Concentration : Adjust the calculated molarity to account for the initial dilution to find the concentration of the original ammonium hydroxide solution.[19]

Protocol: Preparation of a 1M Ammonium Hydroxide Solution

This protocol describes how to prepare a 1M (1 mol/L) solution from a concentrated stock (typically 25-30% NH₃).

Materials:

-

Concentrated ammonium hydroxide (e.g., 28% w/w, density ~0.9 g/mL)

-

Distilled water

-

Volumetric flask (1 L)

-

Graduated cylinder or pipette

-

Appropriate PPE (fume hood, gloves, goggles)

Methodology:

-

Calculation : First, calculate the molarity of the concentrated stock solution. For a 28% solution:

-

Molarity = (% concentration * density * 1000) / (molar mass of NH₃)

-

Molarity ≈ (0.28 * 0.9 g/mL * 1000 mL/L) / 17.03 g/mol ≈ 14.8 M

-

-

Dilution Calculation : Use the dilution formula M₁V₁ = M₂V₂ to find the required volume (V₁) of the concentrated stock.

-

V₁ = (M₂ * V₂) / M₁

-

V₁ = (1 M * 1000 mL) / 14.8 M ≈ 67.6 mL

-

-

Preparation (in a fume hood) : Measure approximately 750 mL of distilled water into the 1 L volumetric flask.

-

Addition of Concentrate : Carefully measure 67.6 mL of the concentrated ammonium hydroxide and slowly add it to the water in the volumetric flask.[20]

-

Final Dilution : Allow the solution to cool to room temperature. Then, add distilled water to the 1 L mark on the volumetric flask.

-

Mixing : Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.[20]

-

Labeling : Transfer the solution to a suitable, clearly labeled storage bottle.

Handling, Storage, and Disposal

Handling:

-

Always work in a well-ventilated area, preferably a certified laboratory chemical fume hood.[15][21]

-

Avoid inhaling vapors and prevent contact with skin and eyes.[15]

-

Do not eat, drink, or smoke in areas where ammonium hydroxide is handled.[8]

-

Have eye-washing stations and emergency showers readily available.[8]

Personal Protective Equipment (PPE):

-

Eye Protection : Wear chemical splash goggles and a face shield.[8][22]

-

Skin Protection : Use chemical-resistant gloves (e.g., nitrile, neoprene, or PVC). Wear a lab coat or chemical-resistant apron/coveralls.[15][22][23]

-

Respiratory Protection : In areas with poor ventilation or for high concentrations, use a NIOSH-approved respirator with cartridges suitable for ammonia vapors.[8][15] For emergency response, a self-contained breathing apparatus (SCBA) may be required.[24][25]

Storage:

-

Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[8][21][22]

-

Keep containers tightly closed and store upright below eye level.[21][23]

-

Store separately from incompatible materials such as acids, oxidizers, halogens, and heavy metals.[8][15]

Spill Control and Waste Disposal:

-

Small Spills : Absorb with an inert material like sand or vermiculite (B1170534) and place in a suitable container for disposal.[15][23] Spills can be neutralized with a weak acid like citric acid.[22]

-

Large Spills : Evacuate the area and contact emergency response personnel.[22]

-

Waste Disposal : Dispose of waste ammonium hydroxide as hazardous waste in accordance with local, state, and federal regulations.[12][23] Do not pour down the drain without proper neutralization and authorization.[15]

Biological Relevance and Signaling Pathways

For drug development professionals, understanding the biological impact of ammonia is critical, as hyperammonemia (elevated ammonia levels) is a key factor in several pathologies, notably hepatic encephalopathy.[26][27]

Ammonia exists in a pH-dependent equilibrium between gaseous ammonia (NH₃) and the ammonium ion (NH₄⁺). Both forms cross cell membranes through different mechanisms and can disrupt cellular homeostasis.[28] The primary organ for ammonia detoxification is the liver, where it is converted to urea (B33335) via the urea cycle.[29] The brain is particularly vulnerable to high ammonia levels as it relies on glutamine synthesis within astrocytes for detoxification, a process with significant downstream consequences.[30]

Ammonia Neurotoxicity

Elevated ammonia levels in the brain trigger a cascade of detrimental events:

-

Astrocyte Swelling : Excess ammonia is taken up by astrocytes and converted to glutamine. The accumulation of glutamine has an osmotic effect, causing astrocytes to swell, which contributes to cerebral edema.[30]

-

Oxidative Stress : Ammonia can induce an increase in intracellular Ca²⁺, which in turn activates enzymes like nitric oxide synthase (NOS) and NADPH oxidase. This leads to the production of reactive oxygen and nitrogen species (RONS), causing significant oxidative and nitrosative stress.[26]

-

Mitochondrial Dysfunction : Oxidative stress can trigger the mitochondrial permeability transition (MPT), leading to mitochondrial dysfunction, energy failure, and promotion of cell death pathways.[26]

-

Disruption of Neurotransmission : Ammonium ions interfere with glutamatergic neurotransmission by affecting postsynaptic receptors and can alter the function of other neurotransmitter systems.[27][28]

References

- 1. ammoniagas.com [ammoniagas.com]

- 2. Ammonium Hydrate [mekongchem.com]

- 3. Ammonium Hydroxide Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 4. byjus.com [byjus.com]

- 5. chemicals.co.uk [chemicals.co.uk]

- 6. Ammonium Hydroxide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 7. byjus.com [byjus.com]

- 8. int-enviroguard.com [int-enviroguard.com]

- 9. Ammonium Hydroxide | NH4OH | CID 14923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tannerind.com [tannerind.com]

- 11. durhamtech.edu [durhamtech.edu]

- 12. sds.chemtel.net [sds.chemtel.net]

- 13. fishersci.com [fishersci.com]

- 14. balchem.com [balchem.com]

- 15. Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]

- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 17. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

- 18. fishersci.com [fishersci.com]

- 19. researchgate.net [researchgate.net]

- 20. vittaeducation.com [vittaeducation.com]

- 21. centaurchem.com.ph [centaurchem.com.ph]

- 22. Safely Handling Ammonium Hydroxide: Risks and Regulations [onlinesafetytrainer.com]

- 23. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 24. iiarcondenser.org [iiarcondenser.org]

- 25. Ammonia Solution, Ammonia, Anhydrous | NIOSH | CDC [cdc.gov]

- 26. Signaling factors in the mechanism of ammonia neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Effect of ammonium ions on synaptic transmission in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Biochemistry, Ammonia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

The Core of Instability: Ammonia-Water Equilibrium

An In-depth Technical Guide on the Stability of Ammonium (B1175870) Hydrate Solutions

For researchers, scientists, and drug development professionals, understanding the stability of reagents is paramount to ensuring experimental reproducibility and product integrity. Ammonium hydroxide (B78521), a common laboratory and industrial chemical, is in reality a solution of ammonia (B1221849) (NH₃) gas dissolved in water. Its stability is not a matter of chemical decomposition in the traditional sense, but rather a dynamic equilibrium that is highly sensitive to environmental conditions. This guide provides a comprehensive overview of the factors governing the stability of ammonium hydroxide solutions, methods for its assessment, and best practices for storage and handling.

Ammonium hydroxide does not exist as a discrete, isolatable molecule. Instead, it is a term used to describe aqueous solutions of ammonia. The stability of the solution is governed by the physical solubility of ammonia gas in water and a subsequent chemical equilibrium.[1][2][3]

-

Dissolution : NH₃ (gas) ⇌ NH₃ (aqueous)

-

Equilibrium with Water : NH₃ (aqueous) + H₂O ⇌ NH₄⁺ + OH⁻

The equilibrium constant for the reaction with water is small, meaning the vast majority of the dissolved ammonia remains as NH₃ molecules.[3][4] The primary cause of concentration loss over time is the reversal of the dissolution process, where aqueous ammonia returns to its gaseous state and escapes the solution.[2][4]

Logical Relationship: Factors Affecting Ammonium Hydroxide Equilibrium

The following diagram illustrates the key factors that influence the equilibrium of an ammonia solution, leading to a decrease in concentration.

Caption: Factors driving the loss of ammonia gas from solution.

Factors Influencing Solution Stability

Several environmental and handling factors can significantly impact the concentration of ammonium hydroxide solutions over time.

-

Temperature : This is the most critical factor. The solubility of ammonia gas in water decreases significantly as temperature increases.[1][5] Heating a solution will accelerate the release of ammonia gas, and in a sealed container, this can lead to a dangerous buildup of pressure.[2][6] Conversely, storing solutions at lower temperatures increases ammonia solubility and therefore enhances stability.[1][7]

-

Exposure to Atmosphere : In an open or frequently opened container, ammonia gas will continuously escape into the atmosphere, leading to a steady decrease in the solution's concentration.[4][7] Furthermore, dissolved ammonia can react with carbon dioxide from the air to form ammonium carbonate.[4]

-

Initial Concentration : More concentrated solutions have a higher vapor pressure of ammonia and will tend to lose ammonia gas more rapidly than dilute solutions.

-

Container and Sealing : Proper storage and handling are crucial for maintaining stability.[8] Containers must be tightly sealed to prevent the escape of ammonia gas.[1][9] While chemically stable, frequently opened solutions will decrease in concentration.[7]

Quantitative Data on Ammonium Hydroxide Stability

Precise kinetic data for the decomposition (i.e., loss of concentration) of ammonium hydroxide is highly variable as it depends heavily on storage conditions (temperature, container seal, headspace volume). However, the effect of temperature on the maximum possible concentration (saturation) is well-documented and illustrates the compound's inherent instability at higher temperatures.

| Temperature (°C) | Saturation Concentration of Ammonia in Water (% w/v) |

| 0 | 47% |

| 15 | 38% |

| 20 | 34% |

| 30 | 28% |

| 50 | 18% |

| Source: Sigma-Aldrich[7] |

A typical shelf-life for ammonium hydroxide is about two years when stored properly at room temperature in a tightly sealed, vented cabinet away from acids.[7] However, for applications requiring precise concentrations, periodic analysis is recommended, especially for containers that are frequently opened.[10]

Recommended Storage and Handling Procedures

To maximize the shelf-life and maintain the concentration of ammonium hydroxide solutions, the following procedures are recommended:

-

Storage Location : Store containers in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][9][11]

-

Temperature Control : For critical applications or frequently used stock solutions, storage in a refrigerator at 2-8°C is advisable to minimize ammonia loss.[1][7]

-

Container Material : Use chemically resistant containers such as those made of polyethylene, carbon steel, or stainless steel.[12][13] Avoid copper, brass, bronze, aluminum alloys, and galvanized surfaces, as they are corroded by ammonium hydroxide.[14]

-

Sealing : Ensure containers are always tightly sealed when not in use.[6][9] For concentrated solutions, pressure-venting caps (B75204) may be necessary.

-

Chemical Incompatibility : Store ammonium hydroxide away from acids, with which it reacts exothermically, and strong oxidizers, halogens, mercury, and silver oxide, which can form explosive compounds.[14][15]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of an ammonium hydroxide solution over time, a stability study should be designed. This involves storing the solution under defined conditions and periodically measuring its concentration using a validated analytical method.

Experimental Workflow: Ammonium Hydroxide Stability Study

The diagram below outlines a typical workflow for conducting a stability study.

Caption: Workflow for a typical stability testing protocol.

Protocol 1: Titrimetric Method for Ammonia Determination

This method is suitable for determining the concentration of ammonia, typically after a preliminary distillation step to remove interferences.

Principle : Ammonia is titrated with a standardized strong acid (e.g., sulfuric acid) to a specific pH endpoint, often using a mixed indicator.[16]

Apparatus :

-

Distillation apparatus

-

Burette, 50 mL

-

Erlenmeyer flasks, 250 mL

-

Pipettes

Reagents :

-

Boric acid trapping solution

-

Mixed indicator (Methyl Red and Methylene Blue)

-

Standardized sulfuric acid titrant (e.g., 0.02 N)

-

Borate buffer

-

Sodium hydroxide for pH adjustment

Procedure :

-

Sample Preparation : If necessary, perform a preliminary distillation according to standard methods (e.g., SM 4500-NH3 B) to separate ammonia from the sample matrix. Collect the distillate in a boric acid trapping solution.[17]

-

Titration Setup : Add 2-3 drops of the mixed indicator to the flask containing the distillate. The solution should turn green.

-

Titration : Titrate the sample with the standardized sulfuric acid until the color changes from green to a pale lavender or faint reddish-purple, indicating the endpoint.

-

Blank : Carry a reagent blank through all steps of the procedure.

-

Calculation : Calculate the concentration of ammonia based on the volume of titrant used, correcting for the blank.

Protocol 2: Phenate Colorimetric Method for Ammonia Determination

This is a sensitive method suitable for lower concentrations of ammonia.

Principle : Alkaline phenol (B47542) and hypochlorite (B82951) react with ammonia to form indophenol (B113434) blue. The intensity of the blue color, which is proportional to the ammonia concentration, is intensified with sodium nitroprusside and measured spectrophotometrically.[18]

Apparatus :

-

Spectrophotometer or colorimeter for use at 640 nm

-

Volumetric flasks and pipettes

-

Water bath or heating block

Reagents :

-

Phenol solution

-

Sodium hypochlorite solution

-

Disodium ethylenediamine-tetraacetate (EDTA) solution

-

Sodium nitroprusside solution

-

Ammonia stock and working standard solutions

Procedure :

-

Sample Preparation : Collect the sample in a glass or plastic bottle. If necessary, distill the sample as described in the titrimetric method.[18]

-

Color Development : a. To a 25 mL aliquot of the sample or standard, add the phenol solution, sodium hypochlorite solution, and sodium nitroprusside solution in the correct order and amounts as specified by the detailed method (e.g., EPA 350.1). b. Mix thoroughly after each addition. c. Develop the color by placing the samples in a water bath at a specified temperature and time (e.g., 25-30°C for at least 30 minutes).

-

Measurement : After color development, cool the samples to room temperature and measure the absorbance at 640 nm.

-

Calibration : Prepare a calibration curve using a series of at least three standards and a blank.

-

Calculation : Determine the ammonia concentration in the samples from the calibration curve.

References

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. quora.com [quora.com]

- 4. titration - does NH4OH lose concentration when it is open? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. wyzant.com [wyzant.com]

- 6. Safely Handling Ammonium Hydroxide: Risks and Regulations [onlinesafetytrainer.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. The Stability of Ammonium Hydroxide under High-Pressure Conditions [eureka.patsnap.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. accomn.com [accomn.com]

- 12. bushmantanks.com.au [bushmantanks.com.au]

- 13. Aqua Ammonia Storage Tanks - Tanner Industries [tannerind.com]

- 14. tannerind.com [tannerind.com]

- 15. nj.gov [nj.gov]

- 16. nemi.gov [nemi.gov]

- 17. coleparmer.com [coleparmer.com]

- 18. epa.gov [epa.gov]

An In-depth Technical Guide on the Dissociation Constant of Ammonium Hydroxide in Aqueous Solution

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) is a common designation for a solution of ammonia (B1221849) (NH₃) in water. It is a weak base that partially dissociates in aqueous solution, establishing an equilibrium that is critical to understand in numerous chemical and pharmaceutical contexts. This document provides a comprehensive overview of the dissociation constant (Kb) of ammonium hydroxide, detailing its quantitative values at various temperatures and outlining the experimental protocols for its determination. The information is intended to serve as a technical resource for scientific professionals requiring precise and reliable data on the behavior of aqueous ammonia solutions.

The Chemistry of Aqueous Ammonia

While commonly referred to as ammonium hydroxide, it is more accurate to describe the substance as aqueous ammonia. In solution, ammonia gas establishes an equilibrium with water, forming ammonium and hydroxide ions.[1] The dissociation is incomplete, which is characteristic of a weak base.[2][3] The equilibrium reaction is as follows:

NH₃(aq) + H₂O(l) ⇌ NH₄⁺(aq) + OH⁻(aq)[3][4]

The base dissociation constant, Kb, is the equilibrium constant for this reaction and is a measure of ammonia's strength as a base.[5] It is expressed by the equation:

Kb = [NH₄⁺][OH⁻] / [NH₃][3][6][7]

A smaller Kb value indicates a weaker base with limited dissociation.[2]

Quantitative Data: Dissociation Constant of Ammonium Hydroxide

The dissociation constant of ammonium hydroxide is temperature-dependent. The following table summarizes the reported values of pKb and Kb at various temperatures.

| Temperature (°C) | pKb | Kb |

| 20 | 4.767 | 1.710 x 10⁻⁵ |

| 25 | 4.751 | 1.774 x 10⁻⁵ |

| 30 | 4.740 | 1.820 x 10⁻⁵ |

| 40 | - | 1.862 x 10⁻⁵ |

Data sourced from PubChem and Chegg.[8][9]

Experimental Protocols for Determining the Dissociation Constant

The determination of the dissociation constant of ammonium hydroxide can be performed through several established experimental methods. The two most common and reliable methods are potentiometric titration and conductivity measurement.

Potentiometric Titration

Potentiometric titration involves monitoring the change in potential (or pH) of the ammonium hydroxide solution as a strong acid titrant is added.[10][11] The equivalence point of the titration, where the moles of acid equal the initial moles of base, can be used to calculate the Kb.

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl).

-

Prepare a solution of ammonium hydroxide of a known approximate concentration (e.g., 0.1 M).

-

-

Apparatus Setup:

-

A pH meter with a glass electrode and a reference electrode (or a combination pH electrode) is required.[11]

-

A magnetic stirrer and stir bar to ensure homogeneity of the solution.

-

A burette to accurately dispense the HCl titrant.

-

-

Titration Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

-

Pipette a known volume (e.g., 25.00 mL) of the ammonium hydroxide solution into a beaker.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH of the ammonium hydroxide solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.5-1.0 mL), recording the pH after each addition. As the equivalence point is approached, the pH will change more rapidly, and the titrant increments should be smaller (e.g., 0.1 mL).

-

Continue adding titrant well past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.[10]

-

At the half-equivalence point (the volume of titrant added is half of that at the equivalence point), the concentration of NH₃ is equal to the concentration of NH₄⁺. At this point, pOH = pKb.

-

Calculate the pOH from the pH at the half-equivalence point (pOH = 14 - pH).

-

The Kb can then be calculated using the equation: Kb = 10^(-pKb).

-

Conductivity Measurement

This method relies on the principle that the electrical conductivity of an electrolyte solution is related to the concentration and mobility of its ions.[13] By measuring the molar conductance of the ammonium hydroxide solution, the degree of dissociation can be determined, which in turn allows for the calculation of Kb.

-

Preparation of Solutions:

-

Prepare several solutions of ammonium hydroxide at different concentrations (e.g., 0.1 M, 0.01 M, 0.001 M).[14]

-

High-purity, deionized water should be used for all dilutions.

-

-

Apparatus Setup:

-

A conductivity meter with a conductivity cell.

-

A thermostat or water bath to maintain a constant temperature, as conductivity is temperature-dependent.

-

-

Measurement Procedure:

-

Calibrate the conductivity meter using standard potassium chloride (KCl) solutions.

-

Rinse the conductivity cell thoroughly with deionized water and then with the ammonium hydroxide solution to be measured.

-

Immerse the conductivity cell in the ammonium hydroxide solution, ensuring the electrodes are fully submerged.

-

Allow the temperature of the solution to equilibrate and record the conductivity reading.

-

Repeat the measurement for each of the prepared concentrations.

-

-

Data Analysis:

-

Calculate the molar conductance (Λm) for each concentration using the formula: Λm = κ / C, where κ is the measured conductivity and C is the molar concentration.

-

The degree of dissociation (α) can be calculated using the equation: α = Λm / Λ₀, where Λ₀ is the molar conductance at infinite dilution.[14] Λ₀ for ammonium hydroxide can be found in literature or calculated from the ionic conductances of NH₄⁺ and OH⁻ ions.

-

The dissociation constant (Kb) can then be calculated using the formula: Kb = (Cα²) / (1 - α).

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the dissociation equilibrium of ammonium hydroxide and the workflows for the experimental determination of its dissociation constant.

Caption: Dissociation equilibrium of aqueous ammonia.

Caption: Workflow for potentiometric titration.

Caption: Workflow for conductivity measurement.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemteam.info [chemteam.info]

- 4. quora.com [quora.com]

- 5. Ammonia 1NH32 has base dissociation constant 1Kb2 of 1.8 - McMurry 8th Edition Ch 16 Problem 10 [pearson.com]

- 6. Kb Of Nh3 - Housing Innovations [dev.housing.arizona.edu]

- 7. gauthmath.com [gauthmath.com]

- 8. Ammonium Hydroxide | NH4OH | CID 14923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chegg.com [chegg.com]

- 10. scribd.com [scribd.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. studylib.net [studylib.net]

- 13. mrcet.com [mrcet.com]

- 14. The molar conductance of ammonium hydroxide solution of concentration 0.1 M, 0.01M and 0.001 M are 3.6, 11.3 and `34.0 ohm^(-1)cm^(-2)mol^(-1)` respectively. Calculate the degree of dissociation of `NH_(4)OH` at these concentrations. Molar conductance at infinite dilution for `NH_(4)OH` is 271.1 `ohm^(-1)cm^(-1)mol^(-1)`. [allen.in]

The Pivotal Role of Ammonium Hydroxide as a Weak Base in Chemical Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) hydroxide (B78521) (NH₄OH), a solution of ammonia (B1221849) (NH₃) in water, is a cornerstone reagent in a multitude of chemical reactions, primarily owing to its nature as a weak base. Its ability to partially dissociate in aqueous solutions provides a controlled source of hydroxide ions, making it an invaluable tool for pH adjustment, selective precipitation, and as a catalyst in various synthetic processes. This technical guide delves into the core principles of ammonium hydroxide's function as a weak base, presenting quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their scientific endeavors.

The Equilibrium of a Weak Base

Ammonium hydroxide's behavior as a weak base is governed by its partial ionization in water, establishing an equilibrium between ammonia, water, ammonium ions (NH₄⁺), and hydroxide ions (OH⁻).[1][2] This equilibrium is fundamental to its chemical reactivity.

The dissociation reaction is as follows:

NH₃ + H₂O ⇌ NH₄⁺ + OH⁻[3]

The equilibrium constant for this reaction, known as the base dissociation constant (Kb), is a measure of the base's strength. For ammonium hydroxide, the Kb value is approximately 1.8 x 10⁻⁵ at 25°C, which corresponds to a pKb of 4.75.[1][4][5][6] This low degree of ionization ensures a gradual and controllable release of hydroxide ions, preventing the drastic pH shifts often associated with strong bases.[7][8][9]

Core Applications and Quantitative Data

The controlled basicity of ammonium hydroxide is leveraged across a spectrum of chemical applications, from laboratory-scale research to industrial manufacturing. Its utility is particularly pronounced in processes requiring precise pH control.[4][10][11]

pH Adjustment and Buffer Preparation

One of the most common applications of ammonium hydroxide is as a pH modifier in chemical and biological systems.[10][12][13] It is frequently used to prepare buffer solutions, particularly in the alkaline range, which are essential for maintaining stable pH conditions in enzymatic reactions and cell culture media.[3][14] The ammonium/ammonia conjugate pair forms an effective buffer system around a pH of 9.25, which is the pKa of the ammonium ion.[15]

Selective Precipitation of Metal Hydroxides

The gradual increase in hydroxide ion concentration afforded by ammonium hydroxide allows for the selective precipitation of metal hydroxides from a solution containing multiple metal ions. Each metal hydroxide has a characteristic pH at which it begins to precipitate. By carefully controlling the pH with ammonium hydroxide, individual metal ions can be separated from a mixture. This principle is a cornerstone of qualitative inorganic analysis.[9]

| Metal Ion | Precipitation pH Range | Precipitation Efficiency (%) |

| Iron (Fe³⁺) | > 3.5 | 97.16 |

| Aluminum (Al³⁺) | 4.0 - 5.5 | 92.9 |

| Copper (Cu²⁺) | 4.49 - 6.11 | 95.23 |

| Zinc (Zn²⁺) | 5.5 - 7.23 | 88.72 |

| Manganese (Mn²⁺) | 5.5 - 9.98 | 89.49 |

| Table 1: pH ranges for the selective precipitation of various metal hydroxides from acid mine drainage using a neutralizing agent to raise the pH. The efficiency of precipitation is also noted.[7] |

Protein Precipitation

In the realm of biochemistry and proteomics, ammonium hydroxide is utilized for protein precipitation. By adjusting the pH of a protein solution to its isoelectric point (pI), the net charge on the protein becomes zero. This minimizes electrostatic repulsion between protein molecules, leading to aggregation and precipitation.[16] This technique is a crucial step in protein purification and analysis.[13][17][18] For instance, an enhanced protein precipitation (EPP) method using small amines like ammonium hydroxide in organic solvents significantly improves the recovery of oligonucleotides from biological matrices.[19]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving ammonium hydroxide.

Protocol 1: Selective Precipitation of Metal Hydroxides

This protocol outlines a general procedure for the separation of a mixture of Fe³⁺ and Cu²⁺ ions in an aqueous solution.

Materials:

-

Aqueous solution containing Fe³⁺ and Cu²⁺ ions

-

Ammonium hydroxide solution (1 M)

-

pH meter or pH indicator paper

-

Beakers

-

Stirring rod

-

Filtration apparatus (funnel, filter paper)

Procedure:

-

Place the solution containing the metal ions in a beaker and monitor the initial pH.

-

Slowly add 1 M ammonium hydroxide dropwise while continuously stirring the solution.

-

Monitor the pH of the solution. As the pH approaches 3.5, a reddish-brown precipitate of iron (III) hydroxide (Fe(OH)₃) will begin to form.

-

Continue adding ammonium hydroxide until the pH is stable in the range of 3.5-4.0 to ensure complete precipitation of the iron.

-

Separate the Fe(OH)₃ precipitate by filtration.

-

To the filtrate, continue adding 1 M ammonium hydroxide to raise the pH.

-

As the pH approaches 5.0, a blue precipitate of copper (II) hydroxide (Cu(OH)₂) will start to form.

-

Continue to add ammonium hydroxide until the pH is in the range of 6.0-7.0 to ensure complete precipitation of the copper.

-

Separate the Cu(OH)₂ precipitate by filtration.

Protocol 2: Synthesis of Iron Oxide Nanoparticles via Co-precipitation

This protocol describes the synthesis of iron oxide (Fe₃O₄) nanoparticles using ammonium hydroxide as a precipitating agent.[20]

Materials:

-

Ferric chloride (FeCl₃)

-

Ferrous chloride (FeCl₂)

-

Deionized water

-

Ammonium hydroxide solution (25 wt%)

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Prepare an aqueous solution of ferric and ferrous chlorides with a 2:1 molar ratio of Fe³⁺ to Fe²⁺.

-

Heat the solution to 70°C while stirring vigorously.

-

Add the 25 wt% ammonium hydroxide solution dropwise to the heated salt solution. A black precipitate of Fe₃O₄ will form immediately.

-

Continue adding ammonium hydroxide until the pH of the solution reaches approximately 9.5.[21]

-

Continue stirring the mixture at 70°C for at least 1 hour to ensure the reaction is complete and to allow for particle growth.

-

Allow the nanoparticles to cool to room temperature.

-

Collect the black precipitate using a strong magnet and decant the supernatant.

-

Wash the nanoparticles several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the purified nanoparticles in an oven or under vacuum.

Protocol 3: Protein Elution from Affinity Beads

This protocol details the use of ammonium hydroxide to elute proteins from antibody-conjugated magnetic beads, a common step in immunoprecipitation followed by mass spectrometry.[22][23]

Materials:

-

Protein-bound antibody-conjugated magnetic beads

-

Elution buffer: 0.5 M Ammonium hydroxide, 0.5 mM EDTA, pH 11.0-12.0 (prepare fresh)

-

Lysis buffer (with and without detergent)

-

Microcentrifuge tubes

-

Vortexer

-

Magnetic rack

Procedure:

-

Wash the protein-bound beads twice with the original lysis buffer.

-

Wash the beads two to three times with lysis buffer lacking detergent to remove any residual detergents.

-

Add three bead volumes of the freshly prepared elution buffer to the beads.

-

Incubate at 4°C with end-over-end agitation for 15 minutes to elute the bound proteins.

-

Place the tube on a magnetic rack and carefully transfer the eluate (containing the eluted proteins) to a new tube.

-

Repeat the elution step (steps 3-5) one or two more times and combine the eluates.

-

Immediately freeze the combined eluates on dry ice or in a -80°C freezer for subsequent analysis.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key workflows involving ammonium hydroxide.

Caption: Workflow for selective precipitation of metal hydroxides.

Caption: Workflow for nanoparticle synthesis via co-precipitation.

Role in Drug Development and API Synthesis

In the pharmaceutical industry, ammonium hydroxide is a versatile excipient and reagent.[24] Its primary roles include:

-

pH Adjustment: Ensuring the stability and solubility of active pharmaceutical ingredients (APIs) in liquid formulations.[4] Many APIs are sensitive to pH, and maintaining an optimal pH range is crucial for their efficacy and shelf-life.[10]

-

Solubilizing Agent: Enhancing the solubility of poorly water-soluble drugs, thereby improving their bioavailability.[4]

-

Neutralizing Agent: Used in the synthesis of salt forms of APIs, which can improve their physicochemical properties.[10]

-

Synthesis and Purification: Employed in the synthesis and purification of various APIs. For instance, it can be used as a catalyst-free amino source in the synthesis of complex organic molecules.[11] It is also used in the purification of medicinal molecules using techniques like supercritical fluid chromatography.

Conclusion

Ammonium hydroxide's character as a weak base underpins its wide-ranging utility in chemical and biological sciences. Its ability to provide a controlled source of hydroxide ions allows for fine-tuning of pH, enabling selective precipitation, facilitating specific catalytic reactions, and ensuring the stability of pharmaceutical formulations. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to harness the unique properties of this indispensable reagent. A thorough understanding of its equilibrium chemistry is paramount to its effective and safe application in the laboratory and beyond.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Ammonium Hydroxide's Impact on the Efficiency of Enzymatic Catalysis [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. The role of ammonium hydroxide in pharmaceutical formulation [eureka.patsnap.com]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. m.youtube.com [m.youtube.com]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ammonium Hydroxide's Role in the Formation of Nanostructures [eureka.patsnap.com]

- 11. Ammonium hydroxide as the ultimate amino source for the synthesis of N-unprotected 3-tetrasubstituted aminooxindoles via catalyst-free direct amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 14. Ammonium hydroxide as a pH buffer in biochemical assays [eureka.patsnap.com]

- 15. KR100442710B1 - Synthesis of Iron Oxide Nanoparticles - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. The Use of Ammonium Hydroxide in Protein Solubilization Studies [eureka.patsnap.com]

- 18. Precipitation Procedures [sigmaaldrich.cn]

- 19. researchgate.net [researchgate.net]

- 20. Nanoparticles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Ammonium Hydroxide Elution - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]

- 23. commonfund.nih.gov [commonfund.nih.gov]

- 24. ammoniagas.com [ammoniagas.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Equilibrium of NH3, H2O, NH4+, and OH-

This technical guide provides a comprehensive overview of the chemical equilibrium involving ammonia (B1221849) (NH3), water (H2O), the ammonium (B1175870) ion (NH4+), and the hydroxide (B78521) ion (OH-). Understanding this equilibrium is fundamental in various scientific disciplines and holds particular significance in pharmaceutical sciences and drug development, where it influences everything from analytical testing to drug formulation and solubility.

The Core Chemical Equilibrium

Ammonia, a weak base, when dissolved in water, establishes a reversible reaction, creating a dynamic equilibrium with its conjugate acid, the ammonium ion, and hydroxide ions.[1][2] This equilibrium is a classic example of Brønsted-Lowry acid-base theory, where water acts as a proton donor (acid) and ammonia acts as a proton acceptor (base).[2]

The reaction is represented as:

NH₃ (aq) + H₂O (l) ⇌ NH₄⁺ (aq) + OH⁻ (aq)

Spectroscopic studies have failed to show the existence of discrete "ammonium hydroxide" (NH₄OH) molecules in solution; instead, it is understood as a solution of ammonia in water.[2][3] The equilibrium lies far to the left, meaning that in a solution of ammonia in water, the majority of the ammonia exists as NH₃ molecules.[2] For instance, in a 1M ammonia solution, only about 0.42% of the ammonia is converted to the ammonium ion.[3]

The equilibrium constant for this reaction is the base dissociation constant, Kₑ , which quantifies the strength of ammonia as a base.[1] The expression for Kₑ is:

Kₑ = [NH₄⁺][OH⁻] / [NH₃] [1][4]

Water (H₂O) is omitted from the expression because, as the solvent, its concentration remains effectively constant.[5][6]

Quantitative Data Summary

The quantitative parameters of this equilibrium are crucial for calculations related to pH, buffer capacity, and species concentration. The values are dependent on conditions such as temperature, pressure, and the ionic strength of the solution.[5][7]

| Parameter | Value at 25°C | Description |

| Base Dissociation Constant (Kₑ) | 1.8 x 10⁻⁵ | Represents the equilibrium constant for the reaction of ammonia with water.[1][2] A small Kₑ value indicates that ammonia is a weak base.[1] |

| pKₑ | 4.75 | The negative logarithm of Kₑ (-log Kₑ).[8] |

| Acid Dissociation Constant (Kₐ) for NH₄⁺ | 5.6 x 10⁻¹⁰ | Represents the equilibrium constant for the reaction of the conjugate acid (NH₄⁺) with water: NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺.[9] |

| Relationship between Kₐ, Kₑ, and Kₒ | Kₐ * Kₑ = Kₒ (1.0 x 10⁻¹⁴ at 25°C) | The product of the dissociation constant of a weak base and the dissociation constant of its conjugate acid equals the ion-product constant for water.[9] |

The equilibrium is notably affected by temperature. The solubility of ammonia in water decreases as the temperature rises, a behavior typical of gases.[3] Consequently, the equilibrium constant, Kₑ, is also temperature-dependent.[5] For instance, conductivity measurements have shown that the ionization constant of ammonia varies from 1.77 x 10⁻⁵ at 25°C to 1.3 x 10⁻⁶ mol-kg⁻¹ at 250°C.[10]

Experimental Protocols for Equilibrium Analysis

Determining the concentrations of the species at equilibrium and the value of Kₑ requires precise experimental methods. The most common techniques employed are titration, conductivity measurement, and spectrophotometry.

Titration Method

This is a classic quantitative technique used to determine the concentration of ammonia and subsequently calculate Kₑ.[1][11]

Principle: A solution of ammonia (a weak base) is titrated with a standard solution of a strong acid, such as hydrochloric acid (HCl).[1][12] The neutralization reaction is: NH₃(aq) + H⁺(aq) → NH₄⁺(aq).[12] By monitoring the pH of the solution as the acid is added, a titration curve can be generated.

Detailed Methodology:

-

Preparation: Prepare a standard solution of a strong acid (e.g., 0.100 M HCl) and a solution of ammonia with an approximate concentration (e.g., 0.100 M NH₃).[12]

-

Distillation (Sample Preparation): For samples with potential interferences, a preliminary distillation step is required to isolate the ammonia.[13]

-

Titration:

-

Pipette a known volume (e.g., 25.00 mL) of the ammonia solution into a beaker.

-

Add a suitable pH indicator (a mixed indicator of methyl red and methylene (B1212753) blue is often used) or use a calibrated pH meter to monitor the pH.[13]

-

Slowly add the standard HCl solution from a burette, stirring the ammonia solution continuously.

-

Record the volume of HCl added and the corresponding pH at regular intervals.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of HCl added to create a titration curve.

-

Identify the equivalence point , where the moles of HCl added equal the initial moles of NH₃. This is characterized by a sharp drop in pH.[14]

-

Identify the half-equivalence point , where half of the initial ammonia has been neutralized. At this point, [NH₃] = [NH₄⁺].

-

According to the Henderson-Hasselbalch equation (for bases: pOH = pKₑ + log([NH₄⁺]/[NH₃])), at the half-equivalence point, pOH = pKₑ.

-

The pH at the half-equivalence point can be measured from the graph. Using the relationship pH + pOH = 14 (at 25°C), the pOH can be calculated.

-

From the pOH, the pKₑ can be determined, and subsequently, Kₑ (Kₑ = 10⁻ᵖᴷᵇ).

-

Conductivity Measurement

This method relates the electrical conductivity of the solution to the concentration of ions produced by the dissociation of ammonia.

Principle: The electrical conductivity of an aqueous solution is dependent on the concentration and mobility of its ions.[15] In the ammonia-water system, the ions are NH₄⁺ and OH⁻. By measuring the conductivity, the degree of dissociation of ammonia can be determined, which allows for the calculation of Kₑ.[10] In some applications, acidification is used to convert all ammonia to ammonium ions for total concentration measurement.[15]

Detailed Methodology:

-

Instrument Setup: Use a calibrated conductivity meter with a temperature-controlled cell. Temperature control is critical as conductivity is highly temperature-dependent.[16]

-

Solution Preparation: Prepare several aqueous ammonia solutions of known concentrations (e.g., from 0.01 M to 0.1 M).

-

Measurement:

-

Rinse the conductivity cell with deionized water and then with the sample solution.

-

Immerse the probe in the sample solution, ensuring the electrodes are fully covered.

-

Allow the reading to stabilize and record the conductivity and the temperature.

-

-

Data Analysis:

-

The molar conductivity (Λₘ) is calculated from the measured specific conductivity (κ) and the molar concentration (c) of the ammonia solution: Λₘ = κ / c.

-

The degree of dissociation (α) is the ratio of the molar conductivity at concentration c to the molar conductivity at infinite dilution (Λₘ⁰): α = Λₘ / Λₘ⁰. Λₘ⁰ is the sum of the limiting ionic conductivities of NH₄⁺ and OH⁻, which can be found in literature.

-

At equilibrium, the concentrations of the species are:

-

[NH₄⁺] = αc

-

[OH⁻] = αc

-

[NH₃] = c(1-α)

-

-

Substitute these concentrations into the equilibrium expression to calculate Kₑ: Kₑ = (α²c) / (1-α).

-

Spectrophotometry

Spectrophotometric methods are often used for determining low concentrations of ammonia or ammonium, typically by reacting them to form a colored compound.

Principle: This technique is based on the Beer-Lambert Law. A reagent is added to the sample that reacts specifically with ammonia or ammonium to produce a colored product. The absorbance of this product is measured with a spectrophotometer, which is proportional to its concentration. The Berthelot reaction is a common example, where ammonia reacts with hypochlorite (B82951) and phenolic compounds to form a blue-colored indophenol (B113434).[17]

Detailed Methodology (using the Berthelot Reaction):

-

Reagent Preparation:

-

Phenol-Nitroprusside Reagent: Dissolve phenol (B47542) and sodium nitroprusside in water.

-

Alkaline Hypochlorite Reagent: Dissolve sodium hypochlorite and sodium hydroxide in water.

-

-

Standard Curve: Prepare a series of standard ammonium solutions of known concentrations. Treat each standard with the reagents under controlled conditions (e.g., specific temperature and reaction time) to develop the color. Measure the absorbance of each standard at the wavelength of maximum absorbance (e.g., ~640 nm for indophenol blue). Plot absorbance versus concentration to create a calibration curve.

-

Sample Analysis:

-

Take a known volume of the sample.

-

Add the phenol-nitroprusside reagent and mix.

-

Add the alkaline hypochlorite reagent and mix.

-

Allow the color to develop for a specified time at a controlled temperature.

-

Measure the absorbance of the sample at the same wavelength used for the standards.

-

-

Data Analysis: Use the absorbance of the sample and the standard curve to determine the concentration of ammonia in the original sample.

Visualizations of Processes and Relationships

Diagrams are essential for visualizing the abstract concepts of chemical equilibrium and the logical flow of experimental procedures.

Caption: The reversible reaction showing ammonia as a proton acceptor and water as a proton donor.

References

- 1. Kb Of Nh3 - Housing Innovations [dev.housing.arizona.edu]

- 2. quora.com [quora.com]

- 3. byjus.com [byjus.com]

- 4. homework.study.com [homework.study.com]

- 5. chemteam.info [chemteam.info]

- 6. homework.study.com [homework.study.com]

- 7. floridadep.gov [floridadep.gov]

- 8. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Ammonia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. John Straub's lecture notes [people.bu.edu]

- 13. nemi.gov [nemi.gov]

- 14. youtube.com [youtube.com]

- 15. The Significance of Ammonia Measurement in Online Conductivity Analysis [boquinstrument.com]

- 16. instrumentationtools.com [instrumentationtools.com]

- 17. revroum.lew.ro [revroum.lew.ro]

A Comprehensive Guide to the Safe Handling of Concentrated Ammonium Hydroxide in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Concentrated ammonium (B1175870) hydroxide (B78521) is a common reagent in research and pharmaceutical development, valued for its properties as a base and complexant. However, its corrosive nature and the liberation of pungent, toxic ammonia (B1221849) gas necessitate stringent safety protocols to mitigate risks of chemical burns, respiratory tract irritation, and other serious health effects. This guide provides an in-depth overview of the essential safety precautions, emergency procedures, and handling protocols required for the safe use of concentrated ammonium hydroxide in a laboratory environment.

Chemical Properties and Associated Hazards

Ammonium hydroxide (NH₄OH) is a solution of ammonia (NH₃) gas dissolved in water. "Concentrated" solutions typically contain 25-30% ammonia by weight and are characterized by a strong, pungent odor.[1] The primary hazards associated with concentrated ammonium hydroxide stem from its high alkalinity and the volatility of ammonia gas.

Key Hazards:

-

Corrosivity: It is a corrosive chemical that can cause severe burns to the skin and eyes upon contact, potentially leading to permanent eye damage.[2][3]

-

Respiratory Irritation: Inhalation of ammonia vapors can severely irritate the nose, throat, and lungs.[2] High concentrations can lead to pulmonary edema, a medical emergency characterized by fluid buildup in the lungs, with symptoms that may be delayed.[2][4]

-

Reactivity: Concentrated ammonium hydroxide can react violently with strong acids, oxidizing agents, and halogens.[2][5] It can also form explosive compounds with heavy metals such as silver, copper, lead, and zinc.[2] It is incompatible with copper, copper alloys, galvanized iron, zinc, aluminum, and bronze.[6]

-

Pressure Buildup: Containers can build up significant pressure from the release of ammonia gas, especially when stored in warm locations.[5]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

-

Chemical Fume Hood: All work with concentrated ammonium hydroxide must be conducted in a properly functioning and certified chemical fume hood to prevent the inhalation of ammonia vapors.[5][7]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are safely diluted and removed.[3][8] Local exhaust ventilation should be sufficient to keep ammonia vapor below applicable exposure standards.[9][10]

-

Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of where ammonium hydroxide is handled.[11]

Personal Protective Equipment (PPE): Essential Barrier Protection

Appropriate PPE must be worn at all times when handling concentrated ammonium hydroxide.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[7] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][7] Contact lenses should not be worn when handling this chemical.[9][10]

-

Hand Protection: Chemical-resistant gloves are required. Suitable materials include butyl, neoprene, nitrile, and Viton, which have shown resistance for over 8 hours.[2][3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[7] Double gloving is recommended.[7]

-

Body Protection: A fully buttoned lab coat is the minimum requirement.[7] For larger quantities or tasks with a higher splash risk, chemical-resistant aprons or coveralls (e.g., Tychem®) should be used.[2][3] Full-length pants and closed-toe shoes are mandatory.[7]

-

Respiratory Protection: If working in an area with insufficient ventilation or where exposure limits may be exceeded, respiratory protection is necessary.[3] For ammonia concentrations greater than 25 ppm, a full-facepiece air-purifying respirator (APR) with cartridges specific for ammonia should be used.[2][3] A self-contained breathing apparatus (SCBA) is required for entry into atmospheres with ammonia concentrations at or above 300 ppm (IDLH - Immediately Dangerous to Life or Health).[9][10]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for preventing accidents.

-

Training: All personnel must be trained on the hazards and safe handling procedures for concentrated ammonium hydroxide before working with it.[2]

-

Quantities: Purchase and store the smallest quantities needed for your work.[7]

-

Handling:

-

Storage:

-

Store containers in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[3][12]

-

Store below eye level in a designated and labeled chemical storage cabinet.[7]

-

Ensure containers are tightly sealed when not in use.[3]

-

Store separately from incompatible materials such as acids, oxidizers, and heavy metals.[3][5]

-

Occupational Exposure Limits

Several organizations have established occupational exposure limits for ammonia gas to protect workers.

| Organization | TWA (8-hour) | STEL (15-minute) | IDLH |

| OSHA (Permissible Exposure Limit - PEL) | 50 ppm | - | 300 ppm |

| NIOSH (Recommended Exposure Limit - REL) | 25 ppm | 35 ppm | 300 ppm |

| ACGIH (Threshold Limit Value - TLV) | 25 ppm | 35 ppm | 300 ppm |

| Table 1: Occupational Exposure Limits for Ammonia Gas.[2][10] |

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

| Exposure Route | Protocol |

| Inhalation | 1. Immediately move the person to fresh air.[2][13] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3][14] 3. Seek immediate medical attention.[3] 4. Medical observation for 24 to 48 hours is recommended as pulmonary edema may be delayed.[2] |

| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes.[7][9] 2. Wash the area with soap and water.[2][5] 3. Seek immediate medical attention if irritation persists or the contact was with a high concentration.[3] |

| Eye Contact | 1. Immediately flush eyes with large amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids intermittently.[2][7] 2. Remove contact lenses if present and easy to do so.[2] 3. Seek immediate medical attention.[7] |

| Ingestion | 1. Do NOT induce vomiting.[14] 2. If the person is conscious and able to swallow, give them water or milk to drink immediately.[15] 3. Seek immediate medical attention.[14] |

| Table 2: First Aid Protocols for Ammonium Hydroxide Exposure. |

The response to a spill depends on its size and location.

-

Small Spill (Can be cleaned up in <10 minutes within a fume hood):

-

Ensure appropriate PPE is worn (gloves, goggles, lab coat).

-

Absorb the spill with an inert material such as sand, earth, or a spill pillow.[2][5]

-

Carefully scoop the absorbed material into a compatible, sealable waste container.[2]

-

The spill area can be neutralized with a weak acid like citric acid or vinegar.[2][3]

-

Clean the area with soap and water.

-

-

Large Spill (Outside a fume hood or unmanageable by lab personnel):

Waste Disposal

Ammonium hydroxide waste is considered hazardous due to its high pH.

-

Collection: Collect waste ammonium hydroxide in a clearly labeled, compatible container (e.g., polyethylene) provided by your institution's waste management program.[7]

-

Neutralization: In some jurisdictions, neutralization followed by drain disposal may be permissible for small quantities.[5] This must be done in a fume hood by slowly adding a weak acid (e.g., citric acid, acetic acid) to the diluted ammonium hydroxide solution until the pH is neutral (between 6 and 9).[5][7] Never neutralize undiluted waste.

-

Disposal: For larger quantities or where drain disposal is not permitted, the waste must be disposed of through a licensed hazardous waste contractor.[2][16] Always follow your institution's and local regulations for chemical waste disposal.[5]

Visualized Workflows and Protocols

To further clarify critical safety procedures, the following diagrams illustrate the hierarchy of controls for managing chemical hazards and a decision-making workflow for responding to a chemical spill.

Caption: Hierarchy of controls for managing ammonium hydroxide risks.

Caption: Decision workflow for ammonium hydroxide spill response.

References

- 1. Ammonium Hydroxide | NH4OH | CID 14923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. Safely Handling Ammonium Hydroxide: Risks and Regulations [onlinesafetytrainer.com]

- 4. int-enviroguard.com [int-enviroguard.com]

- 5. LCSS: AMMONIUM HYDROXIDE [web.stanford.edu]

- 6. cityofpasadena.net [cityofpasadena.net]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]

- 9. tannerind.com [tannerind.com]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. fishersci.com [fishersci.com]

- 12. studylib.net [studylib.net]

- 13. First Aid Information for Anhydrous Ammonia Exposure | Minnesota Department of Agriculture [mda.state.mn.us]

- 14. lankaammonia.com [lankaammonia.com]

- 15. Ammonium hydroxide poisoning: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 16. gte.sg [gte.sg]

The Effect of Ammonium Hydrate on the pH of Buffer Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical principles, experimental methodologies, and quantitative effects of adding ammonium (B1175870) hydrate (B1144303) to buffer solutions. Understanding these interactions is critical for professionals in research and development who require precise pH control in experimental and manufacturing processes.

Core Chemical Principles

Ammonium hydrate is the common name for an aqueous solution of ammonia (B1221849) (NH₃). In water, ammonia acts as a weak base, establishing an equilibrium that produces hydroxide (B78521) ions (OH⁻), thereby increasing the solution's pH.

Chemical Equilibrium of this compound: NH₃ (aq) + H₂O (l) ⇌ NH₄⁺ (aq) + OH⁻ (aq)

A buffer solution is an aqueous solution consisting of a mixture of a weak acid and its conjugate base, or a weak base and its conjugate acid.[1] Buffers are essential for resisting significant pH changes upon the addition of small quantities of an acid or a base.[2][3]

When this compound is introduced into a buffer system, the hydroxide ions (OH⁻) it generates are neutralized by the acidic component of the buffer (denoted as HA). This reaction consumes the added hydroxide ions and converts the weak acid (HA) into its conjugate base (A⁻), causing a slight and controlled increase in the pH.[4]

Buffer Neutralization Reaction: HA (aq) + OH⁻ (aq) → A⁻ (aq) + H₂O (l)

The pH of the resulting solution can be precisely calculated using the Henderson-Hasselbalch equation.[5][6][7] For a buffer system based on a weak acid and its conjugate base, the equation is:

pH = pKₐ + log ( [A⁻] / [HA] )

Where:

-

pH: The measure of hydrogen ion concentration.

-

pKₐ: The negative logarithm of the acid dissociation constant of the buffer's weak acid.

-

[A⁻]: The molar concentration of the conjugate base.

-

[HA]: The molar concentration of the weak acid.

Adding this compound increases the concentration of the conjugate base [A⁻] while decreasing the concentration of the weak acid [HA], which shifts the logarithmic term and raises the overall pH. For buffer systems based on a weak base and its conjugate acid, a similar equation can be used.[1][5]

pOH = pKₑ + log ( [Salt] / [Base] )

Quantitative Data on pH Modification

The impact of this compound on a buffer's pH is quantifiable and depends on the buffer's capacity and the amount of base added. The following table illustrates the expected pH change when a 1.0 M this compound solution is added to a 0.1 M acetate (B1210297) buffer (pKₐ = 4.76).

Table 1: pH Variation of 100 mL Acetate Buffer (0.1 M) upon Addition of 1.0 M this compound

| Volume of 1.0 M NH₄OH Added (mL) | Moles of OH⁻ Added | Final [Acetate] (M) | Final [Acetic Acid] (M) | Calculated pH |

| 0.0 | 0.000 | 0.050 | 0.050 | 4.76 |

| 1.0 | 0.001 | 0.059 | 0.041 | 4.92 |

| 2.0 | 0.002 | 0.069 | 0.031 | 5.11 |

| 5.0 | 0.005 | 0.095 | 0.005 | 6.04 |

Note: This data is calculated based on the Henderson-Hasselbalch equation for illustrative purposes. Actual experimental values may vary slightly.

This compound is also frequently used as a component of buffer systems, particularly for maintaining an alkaline pH. An ammonium buffer is typically prepared by mixing aqueous ammonia (the weak base) with ammonium chloride (the salt of its conjugate acid).[2][8]

Table 2: Composition of a 1.0 L Ammonium-Ammonia Buffer Solution

| Desired pH | Molarity of NH₄Cl (g/L) | Volume of Conc. NH₄OH (14.8 M) (mL) |

| 9.0 | 53.5 g (1.0 M) | 39.9 mL |

| 9.5 | 53.5 g (1.0 M) | 125.0 mL |

| 10.0 | 5.4 g in 20 mL H₂O | 35.0 mL (diluted to 100 mL total)[9] |

| 10.9 | 67.5 g | Added to sufficient 10 M ammonia to make 1000 mL[10] |

Experimental Protocols

Protocol for Titrating an Acidic Buffer with this compound

This protocol details the procedure for measuring the pH change of an acetate buffer upon the addition of this compound.

A. Materials and Reagents:

-

Chemicals: Acetic acid (glacial), sodium acetate, this compound solution (e.g., 1.0 M), deionized water.

-

Equipment: Calibrated pH meter with electrode, 250 mL beaker, 50 mL burette, magnetic stirrer and stir bar, volumetric flasks, and pipettes.

B. Procedure:

-

Buffer Preparation: Prepare 100 mL of a 0.1 M acetate buffer (pH ≈ 4.76) by dissolving 0.41 g of sodium acetate in 80 mL of deionized water and adding 0.29 mL of glacial acetic acid. Adjust the final volume to 100 mL.

-

Apparatus Setup: Place 50 mL of the prepared buffer into a 250 mL beaker with a magnetic stir bar.[11] Set up the burette filled with the 1.0 M this compound solution above the beaker.

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Initial Measurement: Immerse the pH electrode in the acetate buffer solution, ensuring the stir bar does not strike it.[11] Turn on the stirrer and record the initial pH.

-

Titration: Add the this compound solution from the burette in small increments (e.g., 0.5 mL).[3]

-

Data Recording: After each increment, allow the pH reading to stabilize for 10-15 seconds, then record the total volume of titrant added and the corresponding pH.

-

Endpoint: Continue the titration until a significant pH change is observed or the desired pH range is surpassed.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of this compound added (x-axis) to generate a titration curve. This curve visually represents the buffer's capacity.[12]

Protocol for Preparing a pH 10.0 Ammonium Buffer

This protocol provides instructions for preparing a standard ammonium buffer solution.[9][13]

A. Materials and Reagents:

-

Chemicals: Ammonium chloride (NH₄Cl), concentrated ammonium hydroxide (NH₄OH, ~28-30%), deionized water.

-

Equipment: 100 mL volumetric flask, beaker, weigh balance, graduated cylinders.

B. Procedure:

-

Weigh Ammonium Chloride: Accurately weigh 5.4 g of ammonium chloride.[9]

-

Dissolve the Salt: Transfer the ammonium chloride to a beaker and dissolve it in approximately 20 mL of deionized water.[9]

-

Add Ammonium Hydroxide: In a well-ventilated fume hood, carefully measure 35 mL of concentrated ammonium hydroxide and add it to the dissolved ammonium chloride solution.[9]

-

Final Dilution: Quantitatively transfer the mixture to a 100 mL volumetric flask. Dilute to the mark with deionized water, cap, and invert several times to ensure homogeneity.

-

pH Verification: Use a calibrated pH meter to verify that the final pH of the buffer is approximately 10.0.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the chemical interactions and experimental processes described.

Figure 1. Mechanism of pH change in an acidic buffer after adding this compound.

Figure 2. Experimental workflow for titrating a buffer solution with this compound.

References

- 1. ulm.edu [ulm.edu]

- 2. quora.com [quora.com]

- 3. sciencegeek.net [sciencegeek.net]

- 4. quora.com [quora.com]

- 5. savemyexams.com [savemyexams.com]

- 6. Khan Academy [khanacademy.org]

- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 8. pm.szczecin.pl [pm.szczecin.pl]

- 9. drugfuture.com [drugfuture.com]

- 10. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 11. youtube.com [youtube.com]

- 12. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of Organic Compounds in Ammonium Hydroxide Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of organic compounds in aqueous media is a critical parameter in a vast array of scientific disciplines, including chemical synthesis, environmental science, and pharmaceutical development. Ammonium (B1175870) hydroxide (B78521) solution, a weak base, presents a unique solvent system whose properties can be leveraged to enhance or modulate the solubility of various organic functional groups. This technical guide provides a comprehensive overview of the principles governing the solubility of key organic compound classes—carboxylic acids, phenols, amines, amides, and alcohols—in aqueous ammonium hydroxide. It synthesizes qualitative principles with available quantitative data, outlines detailed experimental protocols for solubility determination, and illustrates the underlying chemical interactions through reaction-pathway diagrams. While extensive quantitative data for solubility directly in ammonium hydroxide is sparse in public literature, this guide establishes a foundational understanding based on aqueous solubility data and the predictable chemical effects of ammonia (B1221849).

Core Principles of Solubility in Ammonium Hydroxide

Ammonium hydroxide is an aqueous solution of ammonia (NH₃). In water, ammonia exists in equilibrium with the ammonium ion (NH₄⁺) and the hydroxide ion (OH⁻), making the solution basic.

NH₃ (aq) + H₂O (l) ⇌ NH₄⁺ (aq) + OH⁻ (aq)

The solubility of an organic compound in this medium is primarily influenced by three factors:

-

Acid-Base Chemistry: Ammonium hydroxide can act as a weak base, deprotonating acidic organic compounds to form more polar, and thus more water-soluble, ionic salts.

-

Hydrogen Bonding: The presence of water and ammonia molecules, both capable of donating and accepting hydrogen bonds, can facilitate the dissolution of organic compounds with hydrogen-bonding functional groups (e.g., -OH, -NH₂, -CONH₂).

-

Polarity and Molecular Size: The general principle of "like dissolves like" applies. The polarity of the organic compound relative to the aqueous solution and the size of its nonpolar regions will significantly impact its solubility.

A notable phenomenon is the "salting-in" or "salting-out" effect. The presence of ammonium salts (formed from the reaction of ammonia with an acid or from the ammonia equilibrium itself) can either increase or decrease the solubility of an organic compound.

Solubility of Key Organic Compound Classes

While specific solubility data in ammonium hydroxide is not widely tabulated, we can infer the expected behavior based on the compound's functional group and its aqueous solubility. The following tables provide the solubility of representative compounds in water at 25°C as a baseline and describe the anticipated effect of ammonium hydroxide.

Carboxylic Acids

Carboxylic acids are acidic and will react with the hydroxide ions in an ammonium hydroxide solution to form ammonium carboxylate salts. These salts are ionic and typically exhibit significantly higher aqueous solubility than their corresponding neutral acids.

Table 1: Solubility of a Representative Carboxylic Acid

| Compound | Formula | Molecular Weight ( g/mol ) | Water Solubility at 25°C | Expected Effect of Ammonium Hydroxide |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 3.44 g/L[1][2] | Significant Increase: Forms the highly soluble salt, ammonium benzoate. |

Phenols

Phenols are weakly acidic. Their solubility in ammonium hydroxide depends on their pKa. Phenols with electron-withdrawing groups are more acidic and will more readily form soluble phenoxide salts in a basic solution.

Table 2: Solubility of a Representative Phenol (B47542)

| Compound | Formula | Molecular Weight ( g/mol ) | Water Solubility at 20-25°C | Expected Effect of Ammonium Hydroxide |

| Phenol | C₆H₆O | 94.11 | ~83-87 g/L[3][4] | Moderate to Significant Increase: Forms the more soluble sodium phenoxide salt, shifting the equilibrium. |

Amines

Amines are basic. Their solubility in water is dependent on their ability to form hydrogen bonds and the size of the hydrophobic alkyl or aryl groups. Lower molecular weight amines are generally water-soluble. The addition of ammonia to the solution does not typically cause an acid-base reaction with other amines. The solubility will be influenced by the overall polarity of the solution.

Table 3: Solubility of a Representative Amine

| Compound | Formula | Molecular Weight ( g/mol ) | Water Solubility at 25°C | Expected Effect of Ammonium Hydroxide |

| Aniline | C₆H₅NH₂ | 93.13 | 3.6 g/100 mL (36 g/L)[5] | Slight to Moderate Increase: Ammonia can increase the solubility of other volatile organic compounds.[6] |

Amides

Amides are generally neutral but can participate in hydrogen bonding. Their solubility is largely dependent on the size of the hydrocarbon portion of the molecule. Simple amides are often very soluble in water.

Table 4: Solubility of a Representative Amide

| Compound | Formula | Molecular Weight ( g/mol ) | Water Solubility at 20-25°C | Expected Effect of Ammonium Hydroxide |

| Acetamide | C₂H₅NO | 59.07 | Very soluble (~2000 g/L)[7][8][9] | Likely to remain highly soluble: The solution is already highly polar and capable of extensive hydrogen bonding. |

Alcohols